![molecular formula C7H7ClN4 B1596283 6-Chloro-9-ethylpurine CAS No. 5462-86-2](/img/structure/B1596283.png)
6-Chloro-9-ethylpurine
Overview
Description
6-Chloro-9-ethylpurine (6-CEP) is an organic compound that is widely used in scientific research. It is a purine derivative, which is a type of heterocyclic compound containing nitrogen and carbon atoms in a ring structure. 6-CEP is commonly used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Anticancer Research
6-chloro-9-ethyl-9H-purine has been studied for its potential in anticancer therapy . Its structure allows it to interact with various cellular targets, potentially inhibiting cancer cell growth. Researchers have explored its efficacy against different cancer cell lines, aiming to understand its mechanism of action and therapeutic potential .
Antimicrobial Activity
This compound has been part of studies investigating antimicrobial properties . By modifying the purine structure, scientists aim to enhance the antimicrobial activity against a range of pathogens, including bacteria and fungi. The goal is to develop new drugs that can combat resistant strains of microorganisms .
Biochemical Research
In biochemistry, 6-chloro-9-ethyl-9H-purine serves as a building block for synthesizing various analogs. These analogs are then used to study biochemical pathways, enzyme inhibition, and receptor-ligand interactions, which are crucial for understanding cellular processes .
Pharmacological Studies
The compound’s role in pharmacology is significant, particularly in the development of purine analogs . These analogs can have diverse therapeutic effects, including anti-inflammatory and neuroprotective actions. The compound’s modifications lead to new pharmacological insights and potential treatments .
Molecular Biology Applications
6-chloro-9-ethyl-9H-purine is utilized in molecular biology as a precursor for synthesizing nucleotide analogs. These analogs are essential tools for studying DNA replication, repair, and transcription processes. They help in understanding genetic regulation and mutation effects .
Organic Synthesis
In organic chemistry, this compound is used for creating novel organic molecules through various synthetic routes. It acts as an intermediate in the synthesis of complex molecules, which can have applications ranging from material science to medicinal chemistry .
Analytical Chemistry
Analytical chemists use 6-chloro-9-ethyl-9H-purine for developing analytical methods. Its well-defined structure and properties make it a suitable standard for calibrating instruments and validating analytical procedures .
Chemical Engineering
In chemical engineering, the compound finds use in process development for the synthesis of pharmaceuticals. Its role in optimizing reaction conditions and scaling up production is vital for industrial applications .
properties
IUPAC Name |
6-chloro-9-ethylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKHRCGNQFWRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280250 | |
Record name | 6-Chloro-9-ethylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-ethylpurine | |
CAS RN |
5462-86-2 | |
Record name | 6-Chloro-9-ethylpurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-9-ethylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.